N-(4-fluorobenzyl)butan-1-amine
Description
N-(4-Fluorobenzyl)butan-1-amine (CAS: 60509-35-5) is a secondary amine featuring a butyl chain and a 4-fluorobenzyl group. Its molecular formula is C₁₁H₁₆FN, with a molecular weight of 181.25 g/mol . The compound is a yellow oil under standard conditions, as evidenced by its synthesis via alkylation of 4-fluorobenzylamine with 1-bromobutane .
Key spectroscopic data includes:
- ¹H NMR (500 MHz, CDCl₃): δ 7.31 (dd, J = 8.5, 5.5 Hz, 2H), 7.00 (t, J = 8.7 Hz, 2H), 3.77 (s, 2H), 2.84 (s, 1H), 2.63 (t, J = 7.3 Hz, 2H), 1.52 (dt, J = 14.9, 7.4 Hz, 2H), 1.34 (dq, J = 14.6, 7.3 Hz, 2H), 0.91 (t, J = 7.4 Hz, 3H) .
- ¹³C NMR (126 MHz, CDCl₃): δ 162.97 (s), 161.02 (s), 129.92 (s), 129.85 (s), 115.27 (s), 115.10 (s), 52.95 (s), 48.79 (s), 31.73 (s), 20.41 (s), 13.92 (s) .
Physical properties include a boiling point of 237.6°C, density of 1.0 g/cm³, and logP value of 3.16, indicating moderate lipophilicity . The compound is used in medicinal chemistry as a precursor, such as in the synthesis of LIMK inhibitors for treating Fragile X Syndrome .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEFNSDEEORQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298373 | |
| Record name | N-Butyl-4-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60509-35-5 | |
| Record name | N-Butyl-4-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-4-fluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl[(4-fluorophenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of 4-Fluorobenzylamine with 1-Bromobutane
The most widely documented route involves the alkylation of 4-fluorobenzylamine with 1-bromobutane under basic conditions. Castillo et al. (2016) optimized this reaction using cesium carbonate () in -dimethylformamide (DMF) at 25°C . The two-stage protocol begins with deprotonation of 4-fluorobenzylamine using , followed by nucleophilic substitution with 1-bromobutane under microwave irradiation for 24 hours (Table 1).
Table 1: Alkylation reaction parameters and outcomes
The moderate yield in Castillo’s method stems from competing elimination pathways, while the RSC protocol leverages quaternary ammonium salt formation () to enhance purity.
Synthesis of 4-Fluorobenzylamine via Hydrogenation
A critical precursor, 4-fluorobenzylamine, is efficiently produced through catalytic hydrogenation of 4-fluorobenzaldehyde using nano nickel catalysts . The patent CN100453527C details a high-yield (>95%) process involving:
-
Reaction Setup :
-
Hydrogenation Conditions :
-
Temperature: 50–120°C
-
Pressure: 1–3 MPa
-
Time: 1–4 hours
-
Key Advantages :
-
Catalyst Reusability : Nano Ni particles remain active for >5 cycles .
-
Scalability : Continuous flow reactors enable throughputs exceeding 300 kg/batch .
Reductive Amination Alternatives
While direct reductive amination routes for this compound are less common, analogous methods for related compounds suggest feasibility. For example, pimavanserin intermediates employ sodium hydroxide-mediated deprotection of amine precursors , a strategy adaptable to this target molecule.
Industrial-Scale Purification Techniques
Industrial protocols emphasize distillation and recrystallization:
-
Distillation : Post-reaction mixtures are distilled under reduced pressure (186–190°C) to isolate >99% pure product .
-
Chromatography : Reserved for laboratory-scale purification, as noted in quaternary ammonium salt separations .
Comparative Analysis of Methodologies
Microwave-Assisted Alkylation :
-
Pros : Reduced reaction time (24 h vs. 48 h conventional).
-
Cons : Lower yield (49%) due to side reactions.
Nano Nickel-Catalyzed Hydrogenation :
-
Pros : Near-quantitative yields, scalable.
-
Cons : Requires high-pressure equipment.
Quaternary Salt Intermediate :
-
Pros : Simplifies purification; yields >90%.
-
Cons : Additional step to regenerate free amine.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorobenzyl group.
Scientific Research Applications
N-(4-fluorobenzyl)butan-1-amine has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)butan-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Notes:
Halogenated and Functionalized Derivatives
Notes:
Biological Activity
N-(4-fluorobenzyl)butan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
- Molecular Formula : CHFN
- Molecular Weight : 181.25 g/mol
- Functional Groups : Primary amine and fluorinated benzyl group
The presence of the fluorine atom significantly enhances the compound's lipophilicity, which can improve its interaction with biological membranes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It acts as a ligand that binds to specific receptors, modulating their activity. The interaction is believed to involve:
- Receptor Binding : Potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and other neurological functions.
- Enzymatic Modulation : The compound may influence enzyme activity, impacting metabolic pathways relevant to neurotransmitter synthesis and degradation .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Neuropharmacological Effects
Studies suggest that compounds similar to this compound can exhibit antidepressant and anxiolytic effects due to their modulation of neurotransmitter systems. The fluorinated structure may enhance receptor binding affinity, contributing to these effects .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Potential
A study investigating compounds with similar structures found that the introduction of fluorine increased binding affinity to serotonin receptors, suggesting that this compound could have a similar profile. This aligns with findings indicating that fluorinated compounds often exhibit enhanced pharmacological properties due to improved lipophilicity and receptor interaction .
Synthesis and Chemical Reactions
This compound can be synthesized through various methods, typically involving the reaction of butan-1-amine with 4-fluorobenzyl chloride. The compound can undergo several chemical reactions:
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Amides or nitriles | KMnO, CrO |
| Reduction | Various amine derivatives | LiAlH, NaBH |
| Substitution | Compounds with different functional groups | Sodium azide, thiols |
Q & A
Q. What are the common synthetic routes for preparing N-(4-fluorobenzyl)butan-1-amine, and how are intermediates characterized?
The synthesis typically involves reductive amination between 4-fluorobenzaldehyde and butan-1-amine under catalytic hydrogenation (e.g., using NaBH₃CN or Pd/C). Key intermediates, such as the Schiff base, are characterized via ¹H/¹³C NMR to confirm imine bond formation. Final purification employs column chromatography or recrystallization, with purity verified by HPLC (>95%) and mass spectrometry .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
Q. How can reaction conditions be optimized to improve the yield of this compound in reductive amination?
A Design of Experiments (DoE) approach evaluates variables:
- Catalyst loading (e.g., 5–20% Pd/C).
- Solvent polarity (MeOH vs. THF).
- Temperature (25–60°C). Response surface models identify optimal conditions, with yields >85% achieved using 10% Pd/C in MeOH at 40°C .
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
Discrepancies in antimicrobial or receptor-binding assays often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Structural impurities : Use HPLC-ELSD to quantify byproducts.
- Cell-line specificity : Compare activity across multiple lines (e.g., HEK-293 vs. HeLa) with dose-response curves (IC₅₀ values tabulated) .
Q. What computational methods predict the pharmacokinetic properties of this compound?
Q. How does the 4-fluorobenzyl substituent influence reactivity in cross-coupling reactions?
The fluorine atom enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings . For example, boronate esters (e.g., N-(4-fluoro-2-boronic ester-benzyl)butan-1-amine) enable aryl-aryl bond formation with Pd(OAc)₂/xantphos, yielding biaryl derivatives (confirmed by XRD ) .
Q. What strategies mitigate racemization during chiral synthesis of this compound analogs?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry.
- Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation (ee >90%).
- Chiral HPLC : Monitor enantiomeric excess with a Chiralpak AD-H column .
Data Analysis & Experimental Design
Q. How are structure-activity relationships (SARs) systematically analyzed for fluorobenzylamine derivatives?
- Multivariate Analysis : Principal Component Analysis (PCA) correlates substituent effects (e.g., -F, -Cl, -OCH₃) with bioactivity.
- 3D-QSAR Models : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to IC₅₀ values (e.g., anticancer activity) .
Q. What in vitro assays are recommended for evaluating the neuropharmacological potential of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
